6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine
CAS No.: 113494-35-2
Cat. No.: VC20872341
Molecular Formula: C12H12FN5O2
Molecular Weight: 277.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113494-35-2 |
|---|---|
| Molecular Formula | C12H12FN5O2 |
| Molecular Weight | 277.25 g/mol |
| IUPAC Name | 6-ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C12H12FN5O2/c1-2-8-10(11(14)17-12(15)16-8)6-3-4-7(13)9(5-6)18(19)20/h3-5H,2H2,1H3,(H4,14,15,16,17) |
| Standard InChI Key | WZOOFTLTBYMEDU-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
| Canonical SMILES | CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Introduction
6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the pyrimidine class of heterocyclic compounds. Pyrimidines are crucial in biological systems, forming part of nucleic acids (DNA and RNA), and they also serve as bases for various pharmaceuticals due to their diverse biological activities.
Synthesis
Synthesis methods for pyrimidine derivatives often involve condensation reactions between appropriate starting materials such as aldehydes or ketones with amidines or urea derivatives under acidic conditions .
Potential Biological Activities
Pyrimidines exhibit a wide range of biological activities depending on their substitution patterns:
| Biological Activity | Examples/Comments |
|---|---|
| Antiviral | Many antiviral drugs contain pyrimidine rings |
| Antibacterial | Some derivatives show antibacterial properties |
| Anticancer | Certain pyrimidines inhibit cancer cell growth |
Given its structural complexity with both nitro and fluoro substitutions on the phenyl ring attached to the pyrimidine core via an amino linkage at position 5, 6-Ethlyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine might exhibit unique pharmacological properties worthy of further investigation.
Research Directions
To explore the properties of 6-Ethlyl-5-(4-fluoro-3-nitrophenyl)pyrmindiniee,-24diamin, researchers could consider:
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Pharmacological Screening: Investigating potential antiviral or anticancer activities through cell-based assays.
Assay Type Purpose Cytotoxicity Determine toxicity levels Proliferation Assess effect on cell growth
Given the lack of specific data available for this compound in current scientific literature or databases like PubChem , future studies should aim to synthesize it efficiently while evaluating its pharmacokinetic profile.
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